molecular formula C7H2Cl2F4O B14047368 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene

Cat. No.: B14047368
M. Wt: 248.99 g/mol
InChI Key: KZHIBDIBRNNZJW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene (CAS# 1805479-09-7) is a multifunctional, highly fluorinated aromatic compound of significant interest in advanced chemical research and development. With a molecular formula of C7H2Cl2F4O and a molecular weight of 248.99 g/mol, this compound serves as a sophisticated building block, particularly in the synthesis of complex molecules for pharmaceutical and material science applications . The strategic incorporation of multiple fluorine atoms and chlorine substituents on the benzene ring makes this compound a valuable intermediate for constructing compounds with tailored properties. Fluorine introduction is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of drug candidates . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H2Cl2F4O

Molecular Weight

248.99 g/mol

IUPAC Name

1,2-dichloro-3,4,6-trifluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C7H2Cl2F4O/c8-2-3(9)5(12)7(14-1-10)6(13)4(2)11/h1H2

InChI Key

KZHIBDIBRNNZJW-UHFFFAOYSA-N

Canonical SMILES

C(OC1=C(C(=C(C(=C1F)Cl)Cl)F)F)F

Origin of Product

United States

Preparation Methods

Step 1: Nitration of 2,4-Dichlorofluorobenzene

  • Reactants: 2,4-Dichlorofluorobenzene, fuming nitric acid, concentrated sulfuric acid.
  • Conditions: Mixed acid (HNO3:H2SO4 = 1:1 w/w) added dropwise at 25–60 °C, maintaining temperature between 50–60 °C.
  • Product: 2,4-Dichloro-5-fluoronitrobenzene.

This step introduces a nitro group selectively at the 5-position of the benzene ring, facilitated by the electron-withdrawing effects of chlorine and fluorine substituents.

Step 2: Catalytic Fluorination

  • Reactants: 2,4-Dichloro-5-fluoronitrobenzene, potassium fluoride (KF), quaternary ammonium salt catalyst.
  • Solvent: Sulfolane.
  • Conditions: The mixture is heated to 100 °C for water removal under reduced pressure, then KF (2.2 equivalents) and 1% w/w catalyst are added. Fluorination proceeds at 150–200 °C.
  • Product: 2,4,5-Trifluoronitrobenzene.

This nucleophilic aromatic substitution replaces chlorine atoms with fluorine, aided by the phase-transfer catalyst which enhances fluoride ion availability.

Step 3: Reduction of Nitro Group to Amine

  • Reactants: 2,4,5-Trifluoronitrobenzene, hydrogen gas.
  • Catalyst: Second catalyst (commonly Pd/C or Raney nickel).
  • Conditions: Hydrogenation under mild pressure and temperature.
  • Product: 2,4,5-Trifluoroaniline.

Hydrogenation reduces the nitro group to an amino group, preparing the molecule for diazotization.

Step 4: Diazotization and Deamination to Form 1,2,4-Trifluorobenzene Intermediate

  • Reactants: 2,4,5-Trifluoroaniline, sulfuric acid, nitroso-sulfuric acid, sodium hypophosphite, copper salt catalyst.
  • Conditions: The amine is first protonated with sulfuric acid, then diazotized with nitroso-sulfuric acid. Deamination occurs via reduction with sodium hypophosphite under copper catalysis.
  • Product: 1,2,4-Trifluorobenzene.

This step removes the amino group, forming the trifluorobenzene core necessary for further functionalization.

Step 5: Introduction of Fluoromethoxy Group

  • This step involves nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the trifluorobenzene ring with a fluoromethoxy nucleophile.
  • Specific reagents and conditions are less commonly detailed publicly but typically involve fluoromethoxide sources under controlled conditions to ensure selective substitution at the 4-position.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reactants & Catalysts Conditions Product Notes
1 Nitration 2,4-Dichlorofluorobenzene, HNO3, H2SO4 25–60 °C, dropwise addition 2,4-Dichloro-5-fluoronitrobenzene Mixed acid nitration
2 Catalytic Fluorination 2,4-Dichloro-5-fluoronitrobenzene, KF, quaternary ammonium salt 150–200 °C, sulfolane solvent 2,4,5-Trifluoronitrobenzene Phase transfer catalysis
3 Hydrogenation (Reduction) 2,4,5-Trifluoronitrobenzene, H2, Pd/C or Raney Ni Mild pressure & temp 2,4,5-Trifluoroaniline Nitro to amine conversion
4 Diazotization & Deamination 2,4,5-Trifluoroaniline, H2SO4, nitroso-sulfuric acid, NaH2PO2, Cu catalyst Room temp to mild heating 1,2,4-Trifluorobenzene Amino group removal
5 Nucleophilic Substitution 1,2,4-Trifluorobenzene derivative, fluoromethoxide source Controlled conditions (varied) This compound Fluoromethoxy group installation

Research Outcomes and Analysis

  • The synthetic routes reported emphasize mild reaction conditions, high selectivity, and industrial feasibility.
  • Catalysts such as quaternary ammonium salts and copper salts significantly improve yields and reduce byproduct formation.
  • The fluorination steps using potassium fluoride and phase-transfer catalysts enable efficient substitution of chlorine atoms with fluorine, critical for the trifluorinated aromatic core.
  • Hydrogenation and diazotization steps are well-established processes adapted here for fluorinated substrates.
  • The final fluoromethoxy substitution is a specialized reaction requiring precise control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The exact pathways and molecular targets can vary based on the application and the specific reactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its halogen and methoxy groups, which can lead to distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol. Its structure features multiple halogen atoms and a methoxy group, which contribute to its unique chemical properties and biological activities. This compound is primarily synthesized through halogenation and methoxylation reactions and has applications in various fields including chemistry and biology .

PropertyValue
Molecular FormulaC7H2Cl2F4O
Molecular Weight248.99 g/mol
IUPAC Name1,2-dichloro-3,4,6-trifluoro-5-(fluoromethoxy)benzene
CAS Number1805479-09-7

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its halogen and methoxy groups. These interactions can lead to various biochemical transformations that influence cellular processes. The presence of fluorine atoms is particularly significant as they can enhance the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of fluoroaryl compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Compounds with structural similarities have shown effective MIC values against Staphylococcus aureus. A notable compound demonstrated an MIC of 16 µM, indicating strong antibacterial activity .
  • Cell Viability : The viability of bacterial cells treated with related fluoroaryl compounds was significantly reduced at various concentrations, suggesting that these compounds could serve as effective antibacterial agents .

Case Studies

  • Antibacterial Efficacy : In a study examining fluoroarylbichalcophenes, compounds structurally related to this compound were tested against S. aureus. The results showed a clear dose-dependent relationship where higher concentrations led to lower cell viability and significant morphological changes in bacterial cells observed through SEM imaging .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of fluoroaryl compounds indicated that the introduction of fluorine atoms enhances antibacterial activity. The specific arrangement of halogens in this compound may similarly influence its biological effects .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction condition optimizations are recommended for synthesizing 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene?

  • Methodological Answer :

  • Stepwise halogenation and fluorination : Begin with a benzene derivative, introducing chlorine and fluorine substituents sequentially under controlled temperatures (e.g., 80°C for intermediate steps) to avoid overhalogenation. Use catalysts like iron naphthenate for regioselective fluorination .
  • Optimization parameters :
ParameterRangeImpact
Temperature70–90°CHigher temps accelerate fluorination but risk side reactions.
Catalyst loading0.1–0.5 wt%Excess catalyst may reduce selectivity.
SolventChloroform/methanolPolar aprotic solvents enhance solubility of intermediates.
  • Validation : Monitor reaction progress via IR spectroscopy (e.g., disappearance of carbonyl peaks) and GC-MS for purity >95% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Refrigerate (<4°C) in airtight, light-resistant containers to prevent degradation or hydrolysis of fluoromethoxy groups .
  • Personal protective equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and fume hoods during synthesis due to volatile chlorinated intermediates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic gas release .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • 19F NMR : Resolves fluorine substitution patterns (e.g., distinguishing between meta and para fluorines). Use deuterated chloroform for solvent compatibility.
  • IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ with m/z ±0.001 accuracy).

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved for fluorinated benzene derivatives?

  • Methodological Answer :

  • Triangulation of approaches : Combine computational modeling (e.g., receptor-response bioelectronic nose systems) with wet-lab assays (e.g., heterologous receptor expression) to validate chemical feature clusters .
  • Case example : Haddad et al. (2008a) used single-receptor tuning for specificity, while Saito et al. (2009) employed multi-receptor agonistic profiling. Cross-referencing both methods reduces bias in SAR interpretations .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying thermal or catalytic conditions?

  • Methodological Answer :

  • Factorial design : Test temperature (RT to 160°C), catalyst type (iron vs. palladium), and solvent polarity in a 3×3 matrix to identify interaction effects.
  • Post-curing analysis : For material applications (e.g., adhesives), assess tensile strength after 48-hour post-cure at 344 K, as described in NASA’s adhesive testing protocols .

Q. How can computational models improve predictions of this compound’s environmental persistence or toxicity?

  • Methodological Answer :

  • Hybrid QSAR/MD modeling :

Use quantitative structure-activity relationship (QSAR) to predict biodegradation half-lives.

Validate with molecular dynamics (MD) simulations of hydrolysis pathways in aqueous environments.

  • Data integration : Compare outputs with experimental toxicity assays (e.g., Daphnia magna LC50) to refine model accuracy .

Notes on Data Contradictions and Methodological Rigor

  • Root causes of discrepancies : Varied methodologies (e.g., single-receptor vs. multi-receptor assays) or sampling biases (e.g., limited temperature ranges) often underlie conflicting data. Address these via meta-analytical frameworks .
  • Quality control : Implement internal standards (e.g., deuterated analogs) during GC-MS runs to minimize instrumental drift .

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